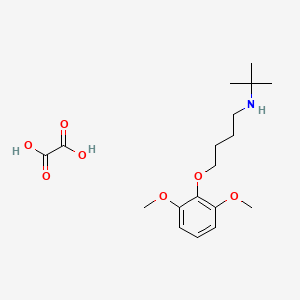
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, also known as DMXB-A, is a compound that has been extensively researched for its potential therapeutic applications. It was first synthesized in the 1990s by a team of chemists led by Dr. David Kem at the University of Arizona. Since then, it has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate acts as an agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely distributed in the central nervous system. Activation of the α7 nAChR has been shown to have a number of beneficial effects, including improved cognitive function, reduced inflammation, and enhanced neuroprotection.
Biochemical and Physiological Effects
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been shown to have a number of biochemical and physiological effects, including increased levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. It has also been shown to reduce levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are associated with a number of neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate as a research tool is that it is highly selective for the α7 nAChR, which allows for more targeted studies of this receptor. However, one limitation of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate is that it has relatively poor bioavailability, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate, including:
1. Further studies of its potential therapeutic applications in neurological and psychiatric disorders.
2. Development of more potent and selective α7 nAChR agonists based on the structure of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate.
3. Investigation of the role of the α7 nAChR in other physiological processes, such as immune function and inflammation.
4. Studies of the pharmacokinetics and pharmacodynamics of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate in vivo, in order to better understand its potential clinical applications.
Conclusion
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate is a compound that has shown great promise as a research tool and potential therapeutic agent. Its selective agonism of the α7 nAChR has led to numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Further research is needed to fully understand the potential of this compound for the treatment of neurological and psychiatric disorders.
Synthesemethoden
The synthesis of N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate involves several steps, starting with the reaction of tert-butylamine with 2,6-dimethoxyphenol to form the intermediate tert-butyl-2,6-dimethoxyphenol. This intermediate is then reacted with 1-chlorobutane to form the final product, N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine. The compound is then converted to its oxalate salt form by reacting it with oxalic acid.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-(2,6-dimethoxyphenoxy)-1-butanamine oxalate has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-16(2,3)17-11-6-7-12-20-15-13(18-4)9-8-10-14(15)19-5;3-1(4)2(5)6/h8-10,17H,6-7,11-12H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFZMFWYCWNZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=C(C=CC=C1OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(2,6-dimethoxyphenoxy)butan-1-amine;oxalic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4974960.png)
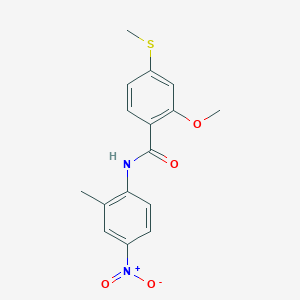
![2-(1-naphthyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B4974970.png)
![N-[2-[5-(4-bromophenyl)-2-furyl]-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B4974973.png)
![1-methyl-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4974990.png)
![N-({[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4974991.png)
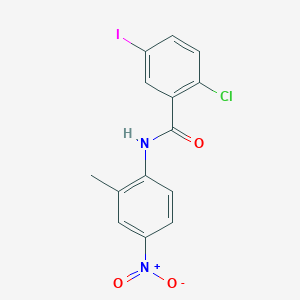
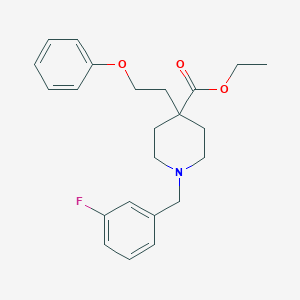
![2-methoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B4975017.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-(1,1,3,3-tetramethylbutyl)acetamide](/img/structure/B4975020.png)
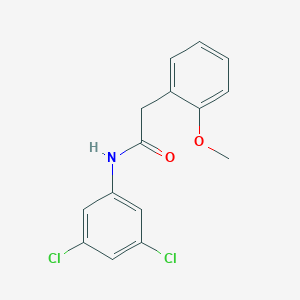
![3-ethyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4975034.png)
![methyl 4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate](/img/structure/B4975042.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4975047.png)